molecular formula C12H13Cl2NO B2615928 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide CAS No. 1175651-36-1

2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide

Cat. No. B2615928
CAS RN: 1175651-36-1
M. Wt: 258.14
InChI Key: SGWZHMBNMZWPJH-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide, also known as CCBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCBC belongs to the class of compounds called amides and has a molecular weight of 291.77 g/mol.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide is not fully understood, but studies have shown that it works by inhibiting various cellular pathways. 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide can induce apoptosis and cell cycle arrest in cancer cells. 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide is its potential as a therapeutic agent for cancer and inflammatory diseases. 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has also been shown to have low toxicity and high selectivity towards cancer cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide is its complex synthesis method, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide research. One potential direction is the development of more efficient and cost-effective synthesis methods for 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide. Another potential direction is the investigation of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, more studies are needed to fully understand the mechanism of action of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide and its potential side effects. Overall, 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has significant potential as a therapeutic agent and warrants further investigation in scientific research.

Synthesis Methods

2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide can be synthesized through a multistep process that involves the reaction of 3-chlorobenzylamine with chloroacetyl chloride, followed by the reaction with cyclopropylamine. The resulting product is then purified through column chromatography to obtain 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide with high purity and yield.

Scientific Research Applications

2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has been shown to have potential therapeutic applications in various scientific research studies. One of the most promising applications of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide is its use as an anticancer agent. Studies have shown that 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-chloro-N-[(3-chlorophenyl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-7-12(16)15(11-4-5-11)8-9-2-1-3-10(14)6-9/h1-3,6,11H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWZHMBNMZWPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC(=CC=C2)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide

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